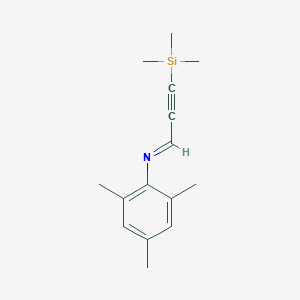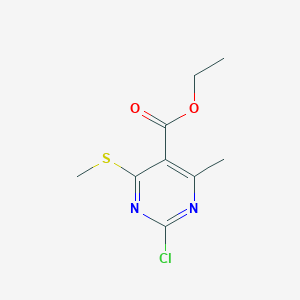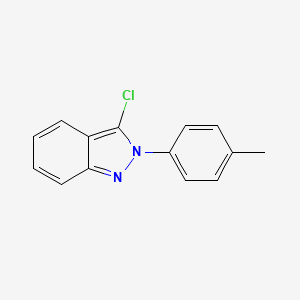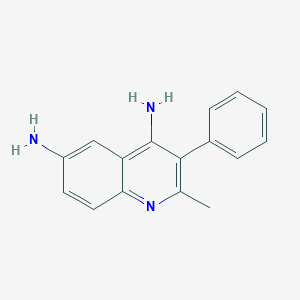
1,2-Dimethyl-7-(trifluoromethyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimetil-7-(trifluorometil)quinolin-4(1H)-ona es un derivado de quinolina. Los derivados de quinolina son conocidos por sus diversas actividades biológicas y se utilizan en varios campos como la química medicinal, los agroquímicos y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de derivados de quinolina generalmente implica la síntesis de Skraup, la reacción de Doebner-Miller o la síntesis de Friedländer. Estos métodos a menudo requieren catalizadores, solventes y condiciones de reacción específicos para lograr el producto deseado.
Métodos de producción industrial
La producción industrial de estos compuestos puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores de flujo continuo y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
1,2-Dimetil-7-(trifluorometil)quinolin-4(1H)-ona puede sufrir diversas reacciones químicas como:
Oxidación: Conversión a N-óxido de quinolina.
Reducción: Reducción del grupo carbonilo para formar los alcoholes correspondientes.
Sustitución: Reacciones de sustitución electrófila y nucleófila en el anillo de quinolina.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: Borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Agentes halogenantes, nucleófilos como aminas o tioles.
Principales productos formados
Los principales productos dependen del tipo de reacción y las condiciones utilizadas. Por ejemplo, la oxidación puede producir N-óxido de quinolina, mientras que la reducción puede producir derivados de alcohol.
Aplicaciones Científicas De Investigación
Química
Los derivados de quinolina se utilizan como bloques de construcción en la síntesis orgánica y como ligandos en la química de coordinación.
Biología
Estos compuestos exhiben diversas actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina
Los derivados de quinolina se utilizan en el desarrollo de productos farmacéuticos, como fármacos antimaláricos (por ejemplo, cloroquina) y otros agentes terapéuticos.
Industria
En el sector industrial, estos compuestos se utilizan en la producción de colorantes, pigmentos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de los derivados de quinolina a menudo implica la interacción con dianas moleculares específicas, como enzimas, receptores o ADN. Estas interacciones pueden inhibir o modular las vías biológicas, lo que lleva a efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
Quinolina: El compuesto padre con una amplia gama de aplicaciones.
Cloroquina: Un fármaco antimalárico con una estructura de quinolina similar.
Ácido quinolínico: Un compuesto neurotóxico involucrado en varios trastornos neurológicos.
Singularidad
1,2-Dimetil-7-(trifluorometil)quinolin-4(1H)-ona es única debido a la presencia del grupo trifluorometil, que puede mejorar su actividad biológica y estabilidad en comparación con otros derivados de quinolina.
Propiedades
Fórmula molecular |
C12H10F3NO |
|---|---|
Peso molecular |
241.21 g/mol |
Nombre IUPAC |
1,2-dimethyl-7-(trifluoromethyl)quinolin-4-one |
InChI |
InChI=1S/C12H10F3NO/c1-7-5-11(17)9-4-3-8(12(13,14)15)6-10(9)16(7)2/h3-6H,1-2H3 |
Clave InChI |
DUBNWMWGMMVANF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(N1C)C=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Nitroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11866695.png)


![2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid](/img/structure/B11866709.png)


![benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate](/img/structure/B11866724.png)





![3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B11866777.png)
